

Comparative ADMET and Drug-Likeness Profiling of Benzenesulfonamide Derivatives

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Compound of Interest

Compound Name: 4-Benzylbenzenesulfonamide

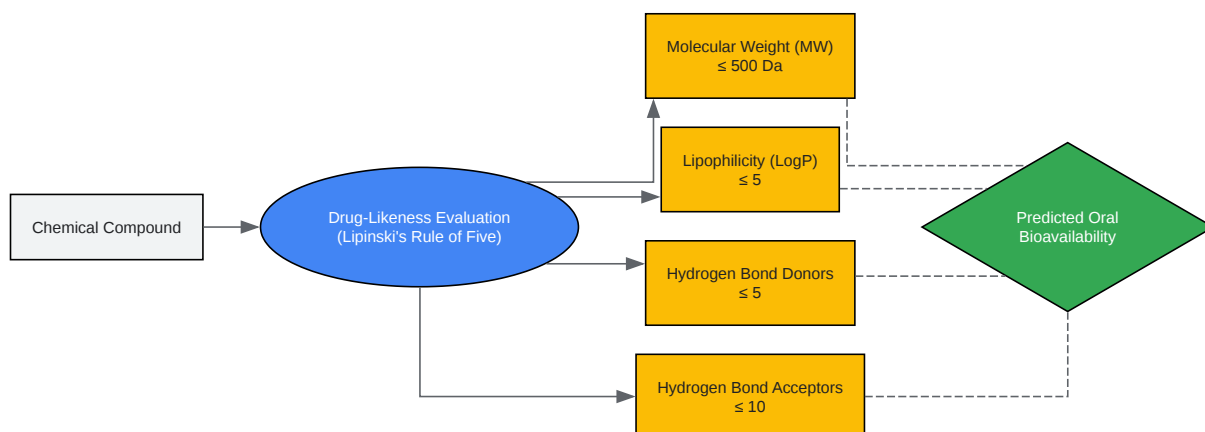
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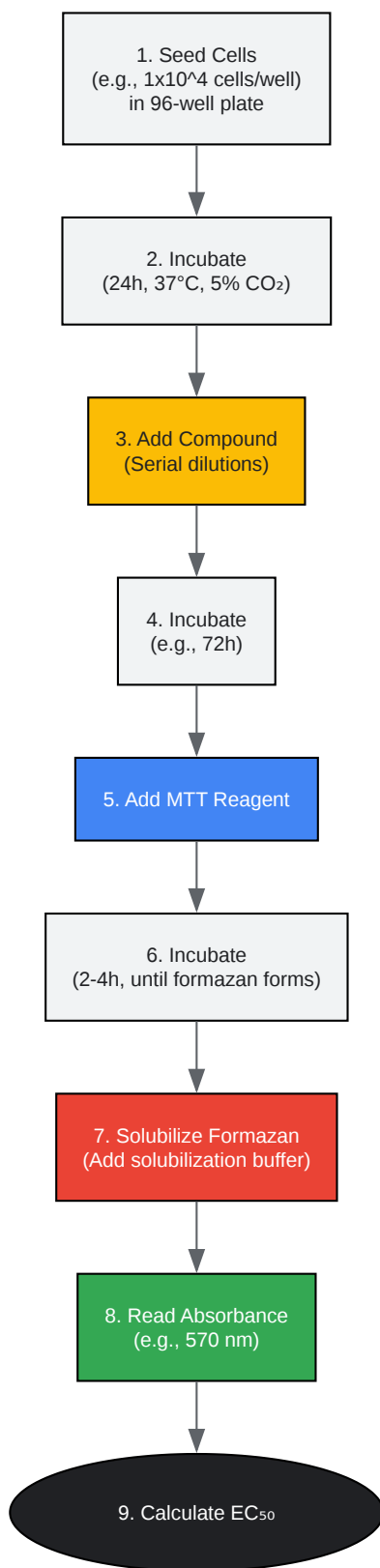
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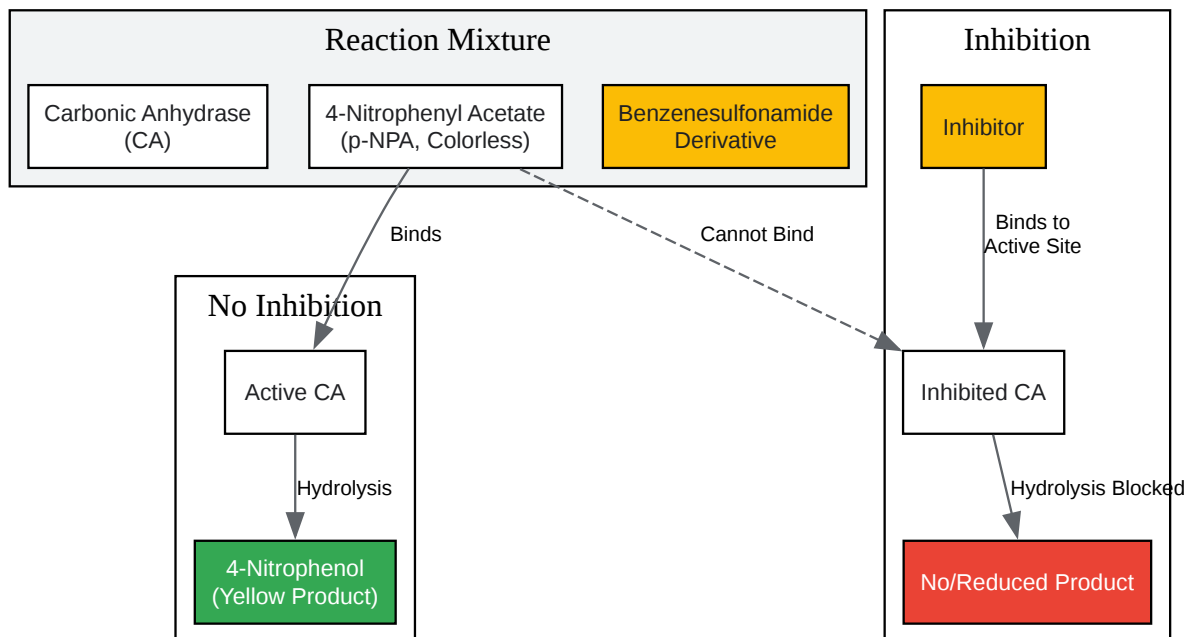
Benzenesulfonamide derivatives represent a significant class of compounds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-glaucoma drugs.[1][2] Their efficacy is largely attributed to the sulfonamide moiety, which can effectively bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[1][3] However, for a compound to be a successful drug, it must possess not only potent biological activity but also favorable pharmacokinetic and safety profiles. This guide provides a comparative overview of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties of selected benzenesulfonamide derivatives, supported by experimental data and detailed protocols.

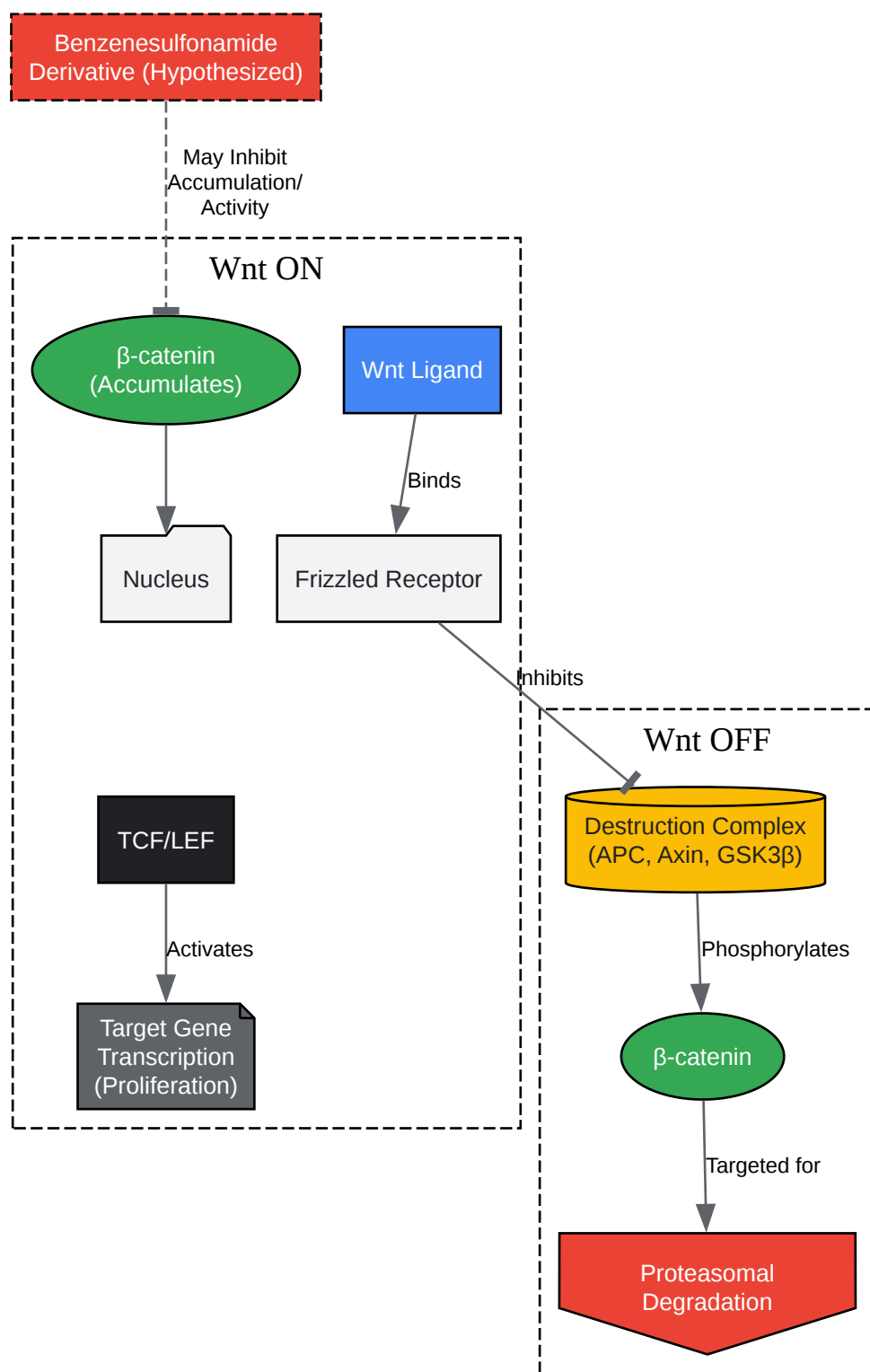
Drug-Likeness Assessment: The Gateway to Oral Bioavailability

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug.[4] One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five, which establishes simple physicochemical parameter cutoffs.[4][5][6] A compound is generally considered drug-like if it adheres to these rules, suggesting a higher probability of good membrane permeability and oral absorption.[4]









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References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
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